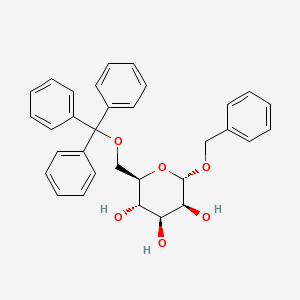

Benzyl 6-O-trityl-alpha-D-mannopyranoside

Description

Contextual Significance in Glycochemistry and Synthetic Organic Chemistry

The synthesis of complex carbohydrates presents a significant challenge in organic chemistry due to the polyhydroxylated nature of monosaccharides. nsf.gov Regioselective protection and deprotection of specific hydroxyl groups are crucial for constructing oligosaccharides with defined linkages and structures. nsf.gov Benzyl (B1604629) 6-O-trityl-alpha-D-mannopyranoside exemplifies a well-designed synthetic intermediate that addresses this challenge.

The trityl (triphenylmethyl) group is a sterically demanding protecting group that selectively reacts with the least hindered primary hydroxyl group (at C6) of the mannose sugar. nsf.govtotal-synthesis.com This selectivity is a cornerstone of modern carbohydrate synthesis. nsf.gov The benzyl ether at the anomeric position provides robust protection throughout many reaction steps and can be removed under specific conditions, typically catalytic hydrogenation. acs.orgnih.gov The stability and selective removal of these groups are fundamental to their utility. Protecting groups in carbohydrate chemistry do more than just mask functional groups; they can influence the reactivity and stereochemical outcome of glycosylation reactions. nih.govnih.gov

Foundational Role as a Key Intermediate in Complex Oligosaccharide Synthesis

The structure of Benzyl 6-O-trityl-alpha-D-mannopyranoside is tailored for its role as a versatile building block in the assembly of oligosaccharides. With the C1 and C6 positions blocked, the remaining secondary hydroxyl groups at C2, C3, and C4 can act as glycosyl acceptors. This allows for the stepwise extension of the carbohydrate chain from these positions.

Once the desired modifications are made to the C2, C3, and C4 positions, the protecting groups at C1 and C6 can be selectively removed. The trityl group is labile to acid, meaning it can be cleaved under mild acidic conditions (e.g., with acetic acid or trifluoroacetic acid) without affecting the benzyl ether or other common protecting groups like esters. total-synthesis.com This unmasks the primary hydroxyl group at C6, allowing for further glycosylation at this position.

Subsequently, the anomeric benzyl group can be removed via hydrogenolysis. This deprotection step is critical for converting the monosaccharide derivative into a glycosyl donor, which can then be coupled with another sugar molecule to form a glycosidic bond, or to reveal a hemiacetal for further transformations. This strategic, orthogonal protection-deprotection sequence is fundamental to the synthesis of complex structures like high-mannose oligosaccharides, which are key components of N-glycans in glycoproteins. researchgate.net

Historical Development and Evolution of its Synthetic Utility

The use of protecting groups is a well-established and essential strategy in carbohydrate chemistry. acs.org Benzyl ethers have a long history, valued for their stability across a wide range of reaction conditions. acs.org Similarly, the trityl group has been extensively used in carbohydrate chemistry, particularly for its ability to selectively protect primary alcohols due to its steric bulk. total-synthesis.com

The evolution of protecting group chemistry has seen the development of modified trityl groups to fine-tune their lability. For instance, the addition of electron-donating p-methoxy groups to the phenyl rings of the trityl group increases the stability of the corresponding trityl cation intermediate, making the group more sensitive to acid and easier to remove. total-synthesis.com This allows chemists to choose a protecting group with the precise level of stability required for a complex multi-step synthesis. The development of photolabile trityl-based protecting groups further expanded the synthetic toolkit, offering deprotection under irradiation with light. nih.gov The strategic combination of a classic benzyl ether at the anomeric position with a bulky, selectively removable trityl ether at the primary position in this compound is a direct result of this long history of development in protecting group strategy.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5S,6R)-2-phenylmethoxy-6-(trityloxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32O6/c33-28-27(38-31(30(35)29(28)34)36-21-23-13-5-1-6-14-23)22-37-32(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-31,33-35H,21-22H2/t27-,28-,29+,30+,31+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGMUXAOIHBVMC-YOGXEWEVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Paradigms in the Chemical Synthesis of Benzyl 6 O Trityl Alpha D Mannopyranoside and Its Precursors

Strategic Considerations for Regioselective Tritylation at the O-6 Position of Mannopyranosides

The selective protection of the primary hydroxyl group at the C-6 position of mannopyranosides is a critical first step after the introduction of the anomeric benzyl (B1604629) group. The bulky triphenylmethyl (trityl) group is ideally suited for this purpose due to its steric preference for the less hindered primary alcohol over the secondary hydroxyls at C-2, C-3, and C-4. ut.ac.irnih.gov

Solvent Effects and Catalysis in Primary Hydroxyl Protection

The choice of solvent and catalyst is crucial for achieving high regioselectivity in the tritylation of the primary hydroxyl group. Traditional methods often employ trityl chloride in pyridine (B92270), which serves as both a solvent and a base. ut.ac.ir However, this approach can lead to mixtures of products and time-consuming purification. ut.ac.ir

More advanced protocols have demonstrated the profound effect of specific catalysts and solvent systems on reaction efficiency and selectivity. A notable development is the use of silver nitrate (B79036) (AgNO₃) as a catalyst in a mixed solvent system of tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF). ut.ac.ir This method facilitates a rapid and highly selective tritylation of the primary hydroxyl function. ut.ac.ir The reaction proceeds effectively at room temperature, often reaching completion within a few hours. ut.ac.ir Interestingly, the addition of pyridine to this silver nitrate-catalyzed system has been shown to be counterproductive. ut.ac.ir Furthermore, the elimination of DMF from the solvent mixture significantly decreases the reaction rate, highlighting its importance in the reaction medium. ut.ac.ir Silver perchlorate (B79767) has been found to be an equally effective catalyst. ut.ac.ir

Recent innovations include the use of recyclable Lewis acid-based ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate, which can efficiently catalyze the tritylation of primary alcohols with high chemoselectivity. nih.govacs.org Dichloromethane (DCM) has been identified as a particularly effective solvent for this system, superior to others like toluene, THF, or acetonitrile (B52724) in terms of yield and reaction time. nih.govacs.org Solvent-free approaches have also been developed, representing a green and efficient alternative for the regioselective protection of primary saccharide alcohols. researchgate.netmdpi.com

| Catalyst | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| AgNO₃ | Trityl Chloride | THF/DMF (4:1) | 25 | 2 | 80-85 | ut.ac.ir |

| Pyridine | Trityl Chloride | Pyridine | - | ~12 | Low (5%) | ut.ac.ir |

| EMIM·AlCl₄ (5 mol%) | Triphenylmethanol (B194598) | Dichloromethane | Room Temp. | 0.5-2 | >90 | nih.govacs.org |

| None | Trityl Chloride | Solvent-Free | - | - | Moderate-Good | mdpi.com |

Efficiency and Scalability of Tritylation Protocols

The efficiency of a tritylation protocol is measured by its yield, reaction time, and ease of product isolation. The silver nitrate-catalyzed method offers high yields (often 80-85%) in a short timeframe (around 2 hours), which is a significant improvement over the traditional pyridine method. ut.ac.ir The workup is also straightforward, involving filtration and extraction. ut.ac.ir

For scalability, protocols that use catalytic amounts of reagents and operate under mild conditions are preferred. The use of ionic liquids is advantageous in this regard, as the catalyst can often be recovered and reused for several cycles with minimal loss of activity. nih.govacs.org This not only improves the cost-effectiveness but also the environmental footprint of the synthesis. Solvent-free reactions further enhance scalability and sustainability by eliminating the need for large volumes of organic solvents and simplifying purification. mdpi.com These modern methods, characterized by high yields, reusability of catalysts, and simplified workup procedures, represent efficient and scalable solutions for the crucial 6-O-tritylation step. nih.gov

Benzylation Protocols for Differential Protection of Secondary Hydroxyl Groups

Following the protection of the primary C-6 hydroxyl, the subsequent challenge is the differential protection of the secondary hydroxyl groups at C-2, C-3, and C-4. The benzyl group is a common choice for this "permanent" protection due to its stability under a wide range of reaction conditions and its ease of removal via hydrogenolysis. nih.gov

Selective Benzylation of Mannopyranoside Derivatives

Achieving regioselective benzylation of the secondary hydroxyls is challenging due to their similar reactivity. Direct partial benzylation often results in a mixture of regioisomers that are difficult to separate chromatographically. nih.gov For instance, the benzylation of methyl α-D-glucopyranoside with sodium hydride and benzyl bromide leads to a mixture of the desired 3-OH derivative, its 4-OH regioisomer, and the per-benzylated product. nih.gov

Several strategies have been developed to control this regioselectivity. One common approach involves the formation of a 4,6-O-benzylidene acetal (B89532), which locks the pyranose ring in a more rigid conformation and influences the relative reactivity of the remaining hydroxyls at C-2 and C-3. sapphirebioscience.com Another powerful technique involves the use of organotin intermediates. Reaction of a diol with dibutyltin (B87310) oxide forms a stannylene acetal, which can then be selectively alkylated. This method often directs alkylation to a specific hydroxyl group based on coordination to the tin atom. tandfonline.com While much of the literature focuses on selective acylation via this method, the principles also apply to alkylation. tandfonline.com

Influence of Reaction Conditions on Benzylation Yields and Selectivity

The outcome of benzylation reactions is highly dependent on the specific conditions employed, including the base, solvent, temperature, and stoichiometry. The classic Williamson ether synthesis conditions, typically involving sodium hydride (NaH) as a base in a polar aprotic solvent like DMF, are widely used. nih.gov The temperature can be controlled, starting at 0°C and gradually warming, to modulate reactivity. nih.gov

The choice of base and the stoichiometry can impact selectivity, particularly in partially protected sugars. For example, in attempting to selectively benzoylate a glucoside, it was found that using 1.9 equivalents of a base like diisopropylethylamine (DIPEA) was optimal, with lower amounts leading to slow, incomplete reactions. researchgate.net Temperature also plays a significant role; increasing the reaction temperature can lead to higher conversion but may decrease selectivity. mdpi.com In some cases, a carefully controlled, portion-wise addition of the base (e.g., NaH) while heating with benzyl chloride has been used to achieve partial benzylation, although reproducibility can be an issue. nih.gov The complexity of the product mixture often necessitates subsequent chemical steps to facilitate purification, such as acylating the remaining free hydroxyl group to create derivatives with better separation properties, followed by deacylation. nih.gov

| Substrate | Reagents | Conditions | Major Product(s) | Observations | Reference |

| Methyl α-D-glucopyranoside | NaH, BnCl | Neat BnCl, 100°C, 3h | 2,4,6-tri-O-benzyl (3-OH free) | Mixture of 3-OH, 4-OH, and per-benzylated products. Difficult to separate. | nih.gov |

| Diols (general) | NaH, BnBr | DMF, 0°C to RT | Fully benzylated product | Standard protocol for persistent protection. | nih.gov |

| Diols (general) | Bu₂SnO, then BnBr | Benzene or Toluene | Regioselective benzylation | Stannylene acetal formation activates one hydroxyl group over the other. | tandfonline.com |

Multi-Step Synthetic Sequences and Overall Process Optimization

The synthesis of Benzyl 6-O-trityl-alpha-D-mannopyranoside is a multi-step process that begins with the preparation of its core precursor, Benzyl alpha-D-mannopyranoside. An efficient route to this precursor involves the reaction of D-mannose with benzyl alcohol in the presence of acetyl chloride, affording the desired product in high yield (e.g., 81%). chemicalbook.com

Anomeric Benzylation: D-mannose is converted to Benzyl alpha-D-mannopyranoside. chemicalbook.com

Regioselective 6-O-Tritylation: The primary hydroxyl group of Benzyl alpha-D-mannopyranoside is selectively protected with a trityl group, yielding the target compound, this compound.

Further Protection (Optional): The remaining secondary hydroxyls at positions 2, 3, and 4 can then be protected, for example, by benzylation, to yield fully protected building blocks like Benzyl 2,3,4-tri-O-benzyl-6-O-trityl-alpha-D-mannopyranoside for use in oligosaccharide synthesis. researchgate.netsynthose.com

Spectroscopic and Chromatographic Methods for Intermediate and Product Characterization

The structural elucidation and purity assessment of the synthetic intermediates and the final product, this compound, rely heavily on a suite of modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and various chromatographic methods form the essential toolkit for the synthetic chemist in this context.

Characterization of the Precursor: Benzyl alpha-D-mannopyranoside

The initial precursor, Benzyl alpha-D-mannopyranoside, is thoroughly characterized to ensure its identity and purity before proceeding to the tritylation step.

NMR Spectroscopy: Both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for confirming the structure. The ¹H NMR spectrum provides information on the number and environment of protons. Key signals include those for the anomeric proton, the protons of the pyranose ring, the methylene (B1212753) protons of the benzyl group, and the aromatic protons. chemicalbook.com The ¹³C NMR spectrum complements this by identifying each unique carbon atom in the molecule, from the hydroxymethyl group (C6) to the anomeric carbon (C1) and the carbons of the benzyl group. chemicalbook.com

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecule, which in turn confirms its elemental composition. chemicalbook.com For Benzyl alpha-D-mannopyranoside, the calculated mass for the protonated molecule [M+H]⁺ is used to verify the molecular formula C₁₃H₁₈O₆. chemicalbook.comnih.gov

Table 1: Spectroscopic Data for Benzyl alpha-D-mannopyranoside

| Technique | Parameter | Observed Data |

|---|---|---|

| ¹H NMR (400MHz, CD₃OD) | δ 4.84 (s, 1H) | Anomeric Proton (H-1) |

| δ 4.75 (d, J=11.6Hz, 1H) | Benzyl CH₂ | |

| δ 4.52 (d, J=11.6Hz, 1H) | Benzyl CH₂ | |

| δ 3.84-3.87 (m, 2H) | Pyranose Ring Protons | |

| δ 3.71-3.75 (m, 2H) | Pyranose Ring Protons | |

| δ 3.61-3.66 (m, 2H) | Pyranose Ring Protons | |

| ¹³C NMR (100MHz, CD₃OD) | δ 139.00, 129.38, 129.11, 128.76 | Aromatic Carbons |

| δ 100.65 | Anomeric Carbon (C-1) | |

| δ 74.86, 72.63, 72.19, 68.63 | Pyranose Ring Carbons | |

| δ 69.87 | Benzyl CH₂ | |

| δ 62.93 | C-6 Carbon | |

| HRMS (m/z) | [M+H]⁺ | Calculated: 271.1176, Found: 271.1173 |

Characterization of the Final Product: this compound

Upon completion of the synthesis, the final product is rigorously analyzed to confirm the successful and regioselective addition of the trityl group to the 6-hydroxyl position and to establish its purity.

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is a crucial tool for monitoring the progress of the tritylation reaction. By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), the consumption of the starting material (Benzyl alpha-D-mannopyranoside) and the formation of the more nonpolar product can be visualized. The product, having the bulky, nonpolar trityl group, will exhibit a higher Rf value (retention factor) than the more polar starting material. nih.gov

Column Chromatography: Following the reaction, purification is typically achieved using flash column chromatography over silica gel. nih.govnih.gov The crude product is loaded onto the column and eluted with a solvent gradient, starting with a less polar solvent system and gradually increasing polarity. This allows for the separation of the desired product from unreacted starting material, triphenylmethanol (a byproduct), and any other impurities. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Spectroscopic Confirmation:

NMR Spectroscopy: ¹H NMR is used to confirm the structure of the final product. synthose.com The spectrum is expected to show the characteristic signals for the mannose and benzyl groups, similar to the starting material. Crucially, new signals will appear in the aromatic region (typically δ 7.2-7.5 ppm) corresponding to the 15 protons of the three phenyl rings of the trityl group. Furthermore, a downfield shift of the C6 protons is expected due to the deshielding effect of the adjacent trityl ether.

Mass Spectrometry: MS analysis confirms the increase in molecular weight due to the addition of the trityl group (C₁₉H₁₅). The molecular formula of this compound is C₃₂H₃₂O₆, with a corresponding molecular weight of approximately 512.59 g/mol . synthose.com Techniques like Electrospray Ionization (ESI) would be used to detect the corresponding molecular ion, such as the sodium adduct [M+Na]⁺.

While specific, detailed spectral data for this compound are not widely available in published literature, its characterization follows these standard and well-established analytical protocols. The combination of chromatographic purification and spectroscopic analysis provides unambiguous confirmation of the successful synthesis and purity of the target compound. nih.govbldpharm.com

Regioselective Functionalization and Protecting Group Maneuvers on the Benzyl 6 O Trityl Alpha D Mannopyranoside Scaffold

Differentiating Reactivity of Hydroxyl Groups within the Mannopyranoside Ring

The functionalization of Benzyl (B1604629) 6-O-trityl-alpha-D-mannopyranoside is governed by the distinct reactivity of its three remaining hydroxyl groups at positions C-2, C-3, and C-4. The inherent reactivity of these hydroxyls is influenced by a combination of electronic and steric factors. In the α-D-mannopyranoside configuration, the C-2 hydroxyl is axial, while the C-3 and C-4 hydroxyls are equatorial. A key feature of this scaffold is the cis-vicinal diol system at C-2 and C-3, which plays a crucial role in many regioselective transformations. researchgate.net

Generally, the order of reactivity for hydroxyl groups in pyranosides is primary > secondary and equatorial > axial. However, in this protected mannoside, the primary C-6 hydroxyl is already blocked by a trityl group. The relative reactivity of the remaining secondary hydroxyls is not straightforward and can be manipulated by the choice of reagents and reaction conditions. The equatorial hydroxyl at C-3 is often activated in certain mediated reactions, while steric hindrance can influence the accessibility of all three positions. researchgate.net Computational studies on similar polyhydroxy compounds have shown that factors like C-O bond length and the potential for intramolecular hydrogen bonding can also predict the most reactive sites. nih.gov

Targeted Regioselective Alkylation Strategies

Achieving site-specific alkylation on the Benzyl 6-O-trityl-alpha-D-mannopyranoside scaffold is essential for its use as a building block in oligosaccharide synthesis. Various catalytic and stoichiometric methods have been developed to control the introduction of alkyl groups at the C-2, C-3, or C-4 positions.

Organoboron Catalysis in Mannopyranoside Alkylation

Organoboron compounds, particularly diarylborinic acids, have emerged as effective catalysts for the regioselective functionalization of diols and polyols. nih.gov These catalysts operate through reversible covalent interactions, selectively binding to cis-1,2-diol motifs, such as the one present at the C-2 and C-3 positions of the mannopyranoside ring. nih.gov This interaction forms a cyclic boronate ester intermediate, which activates one of the hydroxyl groups towards nucleophilic attack by an alkylating agent. The high selectivity of organoboron compounds for cis-diol groups makes them particularly suitable for differentiating the hydroxyls in mannose derivatives. nih.gov This catalytic approach allows for efficient monoalkylation under mild conditions, representing a powerful tool for controlled synthesis. nih.govnih.gov

Dibutyltin (B87310) Oxide Mediated Alkylation Techniques

One of the most established and effective methods for achieving regioselective functionalization in carbohydrates is through the use of dibutyltin oxide (Bu₂SnO). researchgate.netresearchgate.net This technique involves the formation of a 2,3-O-stannylene derivative as an intermediate. When this compound is heated with dibutyltin oxide, a five-membered ring intermediate is formed across the C-2 and C-3 hydroxyl groups. researchgate.netchemicalbook.com This stannylene acetal (B89532) formation preferentially activates the equatorial C-3 hydroxyl group towards electrophiles. researchgate.net Subsequent reaction with an alkylating agent, such as an alkyl halide, leads to highly selective O-alkylation at the C-3 position. Research on the closely related methyl 6-O-trityl-α-D-mannopyranoside has demonstrated that this method yields 3-O-alkyl derivatives with high selectivity. aminer.org

Table 1: Examples of Dibutyltin Oxide Mediated Alkylation of Mannopyranoside Derivatives

| Starting Material | Reagents | Product | Selectivity | Reference |

| Methyl α-D-mannopyranoside | 1. Bu₂SnO, MeOH | Methyl 3-O-(3-chlorobenzoyl)-α-D-mannopyranoside | High (3-O) | researchgate.net |

| 2. 3-Chlorobenzoyl chloride, Dioxane | ||||

| Methyl 6-O-trityl-α-D-mannopyranoside | 1. Bu₂SnO | Methyl 3-O-alkyl-6-O-trityl-α-D-mannopyranoside | High (3-O) | aminer.org |

| 2. Alkylating agent | ||||

| 3,4,6-tri-O-benzyl-D-mannopyranose | 1. Bu₂SnO | β-D-mannopyranoside derivatives | High (β-anomer) | aminer.org |

| 2. Alkylating agent |

Selective Monoallylation and Benzyloxycarbonylation Approaches

Selective monoallylation is a crucial transformation, as the allyl group is a versatile protecting group that can be removed under orthogonal conditions. This can be achieved with high regioselectivity using the dibutyltin oxide method, where allyl bromide is used as the alkylating agent to functionalize the activated C-3 hydroxyl.

Benzyloxycarbonylation introduces the benzyloxycarbonyl (Cbz or Z) group, another important protecting group in organic synthesis. ug.edu.pl While technically an acylation, it serves a similar purpose to alkylation in protecting a hydroxyl group. The regioselective introduction of a Cbz group can also be directed by the stannylene intermediate method, targeting the most reactive hydroxyl site. The choice between these and other alkylating or acylating agents allows for the construction of derivatives with a tailored pattern of protecting groups, ready for subsequent steps in a multi-step synthesis. nih.gov

Site-Specific Acylation Methodologies

Similar to alkylation, site-specific acylation is fundamental for the manipulation of the mannopyranoside scaffold. The introduction of acyl groups, such as benzoyl or acetyl esters, serves to protect hydroxyls during synthesis. The dibutyltin oxide method is a cornerstone for regioselective acylation as well. researchgate.netresearchgate.net The formation of the 2,3-O-stannylene intermediate activates the C-3 hydroxyl, directing acylation to this position with high yield when reacted with acyl halides or anhydrides. researchgate.net For instance, regioselective benzoylation of methyl α-D-mannopyranoside using this method consistently yields the 3-O-substituted product. researchgate.netresearchgate.net

Direct acylation methods, without the use of a tin mediator, can also be employed. However, these reactions often result in a mixture of products or favor substitution at the most sterically accessible position. researchgate.net For example, direct acylation of methyl α-D-mannopyranoside has been shown to provide the 6-substitution product, though in the case of this compound, this position is already blocked. researchgate.net Therefore, for precise control, mediated approaches are generally preferred.

Table 2: Regioselective Acylation of Mannopyranoside Derivatives

| Substrate | Method | Acylating Agent | Major Product | Yield | Reference |

| Methyl α-D-mannopyranoside | Dibutyltin oxide | 3-Chlorobenzoyl chloride | 3-O-acyl derivative | 77% | researchgate.net |

| Methyl α-D-mannopyranoside | Dibutyltin oxide | 2-Chlorobenzoyl chloride | 3-O-acyl derivative | High | researchgate.net |

| Methyl α-D-mannopyranoside | Dibutyltin oxide | 3-Bromobenzoyl chloride | 3-O-acyl derivative | High | researchgate.net |

| 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose | Dibutyltin oxide | Stearoyl chloride | 6-O-acyl derivative | Good | researchgate.net |

Orthogonal Protecting Group Strategies in Derivatives of this compound

The utility of this compound as a synthetic intermediate is greatly enhanced by the concept of orthogonal protection. iris-biotech.de The parent compound itself features two protecting groups—benzyl and trityl—that can be removed under different conditions. The benzyl group is typically removed by catalytic hydrogenolysis, while the acid-labile trityl group can be cleaved with mild acids like trifluoroacetic acid (TFA). sigmaaldrich.com This orthogonality allows for selective deprotection of either the anomeric or the C-6 position.

When synthesizing complex oligosaccharides, the remaining hydroxyls at C-2, C-3, and C-4 must be masked with an additional set of orthogonal protecting groups. nih.gov This strategy ensures that one specific hydroxyl group can be unmasked at a time for further glycosylation or functionalization, without affecting other protected positions. iris-biotech.deuniversiteitleiden.nl A versatile set of such groups includes:

Allyl (All) and Allyloxycarbonyl (Alloc) groups: Cleaved by palladium(0) catalysts. nih.gov

Levulinoyl (Lev) ester: Removed with hydrazine (B178648) hydrate (B1144303). nih.gov

Silyl ethers (e.g., TBDPS, DEIPS): Typically removed using fluoride (B91410) ion sources like TBAF. nih.gov

Naphthylmethyl (Nap) ether: Can be removed oxidatively with DDQ. nih.govuniversiteitleiden.nl

Fluorenylmethoxycarbonyl (Fmoc) group: A base-labile protecting group. universiteitleiden.nl

The strategic installation of these groups onto the mannopyranoside scaffold enables a programmed, stepwise assembly of highly branched and complex carbohydrate structures. nih.gov

Table 3: Orthogonal Protecting Groups in Carbohydrate Synthesis

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Stability | Reference |

| Benzyl | Bn | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base | iris-biotech.de |

| Trityl (Triphenylmethyl) | Tr | Mild acid (e.g., TFA, AcOH) | Stable to base, hydrogenolysis | sigmaaldrich.com |

| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄, nucleophile | Stable to acid, base | nih.gov |

| Levulinoyl | Lev | Hydrazine hydrate (NH₂NH₂·H₂O) | Stable to acid, hydrogenolysis | nih.gov |

| Diethylisopropylsilyl | DEIPS | Fluoride ions (e.g., TBAF, HF·Py) | Stable to hydrogenolysis, mild acid | nih.gov |

| 2-Naphthylmethyl | Nap | DDQ (Oxidative cleavage) | Stable to acid, base | nih.govuniversiteitleiden.nl |

Chemoselective Deprotection Techniques for Further Transformation

The selective removal of protecting groups from a poly-functionalized molecule like a derivatized this compound is a critical step in multi-step synthetic pathways. The ability to deprotect one hydroxyl group while others remain shielded allows for the sequential introduction of different functionalities, a process essential for the construction of complex oligosaccharides. The choice of deprotection method is dictated by the nature of the protecting groups present on the carbohydrate scaffold and their relative lability under various reaction conditions. This strategic unmasking of hydroxyl groups is a testament to the elegance and precision of modern carbohydrate chemistry.

The trityl (Tr) group, due to its steric bulk, is typically employed to protect the primary hydroxyl group at C-6. Its acid-labile nature provides a convenient handle for its selective removal in the presence of other, more robust protecting groups like benzyl (Bn) ethers. Mild acidic conditions are generally sufficient to cleave the trityl ether without affecting benzyl or acyl groups.

For instance, treatment with a dilute solution of a Brønsted acid such as formic acid or trifluoroacetic acid (TFA) can effectively remove the trityl group. nih.gov Lewis acids like zinc bromide (ZnBr₂) or magnesium bromide (MgBr₂) have also been utilized for this purpose, often offering enhanced selectivity. nih.gov The choice of reagent and reaction conditions can be fine-tuned to ensure the integrity of other protecting groups on the mannopyranoside ring.

Conversely, should the synthetic strategy require the removal of acyl protecting groups, such as benzoyl (Bz) or acetyl (Ac) esters, while leaving the trityl and benzyl ethers intact, base-catalyzed saponification is the method of choice. Conditions like the Zemplén deacetylation, which employs a catalytic amount of sodium methoxide (B1231860) in methanol, are highly effective for the chemoselective cleavage of ester linkages.

The benzyl ether at the anomeric position, along with any benzyl ethers used to protect the secondary hydroxyls, are typically stable to both the acidic conditions used for detritylation and the basic conditions for deacylation. Their removal is most commonly achieved through catalytic hydrogenolysis, a reaction that involves hydrogen gas and a palladium catalyst (Pd/C). This method is generally orthogonal to the removal of both trityl and acyl groups.

The strategic interplay of these protecting groups and their selective removal is pivotal in the synthesis of complex carbohydrate structures. The following table summarizes common chemoselective deprotection strategies relevant to derivatives of this compound.

| Protecting Group to be Removed | Reagents and Conditions | Protecting Groups that Remain Intact |

|---|---|---|

| Trityl (Tr) | Formic Acid, Trifluoroacetic Acid (TFA), ZnBr₂, MgBr₂ | Benzyl (Bn), Benzoyl (Bz), Acetyl (Ac) |

| Benzoyl (Bz), Acetyl (Ac) | Sodium Methoxide (catalytic) in Methanol (Zemplén conditions) | Trityl (Tr), Benzyl (Bn) |

| Benzyl (Bn) | H₂, Palladium on Carbon (Pd/C) | Trityl (Tr), Benzoyl (Bz), Acetyl (Ac) |

The development of orthogonal protecting group strategies, where each group can be removed under a specific set of conditions without affecting the others, has been a paradigm shift in carbohydrate synthesis. This approach allows for a high degree of control over the synthetic route, enabling the construction of intricate and highly functionalized mannoside derivatives for various applications in glycobiology and medicinal chemistry.

Stereocontrolled Glycosylation Reactions Utilizing Benzyl 6 O Trityl Alpha D Mannopyranoside Derivatives As Glycosyl Donors

Design and Synthesis of Activated Glycosyl Donors from Benzyl (B1604629) 6-O-trityl-alpha-D-mannopyranoside

The conversion of the anomeric hydroxyl group of a carbohydrate into a good leaving group is a prerequisite for its use as a glycosyl donor. Starting from Benzyl 6-O-trityl-alpha-D-mannopyranoside, a variety of activated donors can be synthesized, each with its own characteristic reactivity and activation method. The bulky trityl group at the 6-position and the benzyl group at the anomeric position provide a stable scaffold for further manipulations at the C-2, C-3, and C-4 positions.

Thioglycoside Donors and their Activation

Thioglycosides are widely used glycosyl donors due to their stability and the range of available activation methods. The synthesis of a thioglycoside donor from this compound would typically involve the introduction of a thiol moiety at the anomeric position.

Activation of these thioglycoside donors is commonly achieved using thiophilic promoters. A variety of reagents can be employed to activate the anomeric sulfur, leading to the formation of a reactive glycosyl oxocarbenium ion intermediate. The choice of activator can influence the outcome of the glycosylation reaction.

| Activator System | Description |

| N-Iodosuccinimide (NIS) / Triflic acid (TfOH) | A common and effective method for activating thioglycosides. |

| Dimethyl(methylthio)sulfonium triflate (DMTST) | A powerful thiophilic promoter. |

| Phenylsulfenyl triflate | Used for the activation of thioglycosides, particularly in the formation of glycosyl triflates. |

Carboxybenzyl Glycosides as Donors

While less common, carboxybenzyl glycosides represent another class of glycosyl donors. The synthesis of such a donor from this compound would involve the introduction of a carboxybenzyl group at the anomeric position. The reactivity of these donors can be modulated by the electronic properties of the carboxybenzyl group.

Orthoester and Imidate Donor Chemistry

Orthoesters and imidates are also valuable glycosyl donors, often leading to high stereoselectivity in glycosylation reactions. The synthesis of a mannosyl orthoester from a this compound derivative typically involves reaction of a suitable precursor with an alcohol in the presence of an acid catalyst.

Glycosyl imidates, such as trichloroacetimidates, are highly reactive donors that can be activated under mild acidic conditions. Their synthesis from a hemiacetal precursor, which could be derived from this compound, involves reaction with trichloroacetonitrile (B146778) in the presence of a base.

Strategies for Highly Stereoselective Alpha-Mannopyranosylation

The formation of α-mannosidic linkages is a common challenge in oligosaccharide synthesis. The stereochemical outcome of a glycosylation reaction is influenced by a multitude of factors, including the nature of the glycosyl donor, the acceptor, the promoter, and the protecting groups on both the donor and acceptor.

Remote Protecting Group Effects on Anomeric Stereochemistry

Protecting groups at positions other than C-2 can exert a significant influence on the stereoselectivity of a glycosylation reaction, a phenomenon known as the remote protecting group effect. These effects can be transmitted through space or through the covalent framework of the sugar ring, influencing the conformation of the key glycosyl oxocarbenium ion intermediate.

For instance, the presence of a bulky protecting group at the C-4 or C-6 position can influence the facial selectivity of the nucleophilic attack by the glycosyl acceptor. Research has shown that the nature of the protecting group at C-4 in mannosyl donors can impact the α/β ratio of the glycosylation product.

| Protecting Group at C-4 | Observed Stereoselectivity |

| Benzyl ether | Can favor α-glycoside formation. |

| Acyl group (e.g., benzoyl) | Can lead to a higher proportion of the β-glycoside. |

Influence of Glycosyl Acceptor Structure on Glycosylation Outcomes

The structure and reactivity of the glycosyl acceptor are decisive factors in determining the stereochemical outcome of a glycosylation reaction. researchgate.netrsc.org The nucleophilicity of the acceptor alcohol, in particular, can dramatically influence the yield and stereoselectivity. frontiersin.orgresearchgate.net A systematic relationship has been established where the stereoselectivity of glycosylation reactions using certain mannosyl donors is critically dependent on the reactivity of the nucleophilic acceptor. researchgate.net

The nature and orientation of protecting groups on the acceptor alcohol play an essential role in modulating its reactivity. rsc.org For instance, the substitution pattern of functional groups flanking the acceptor hydroxyl group can significantly influence its nucleophilicity. rsc.org Studies have systematically mapped the reactivity of a wide array of carbohydrate acceptors, demonstrating that their configuration and protecting group patterns can be tuned to achieve desired stereoselective outcomes. researchgate.netrsc.org For example, in reactions with some donors, a gradual shift from α- to β-stereoselectivity is observed as the nucleophilicity of the acceptor increases. researchgate.net This relationship allows for the rational optimization of glycosylation reactions by selecting an acceptor with the appropriate reactivity profile to favor the formation of the desired anomer. rsc.org

The table below illustrates how varying the glycosyl acceptor can influence the anomeric ratio in glycosylation reactions.

| Glycosyl Donor | Glycosyl Acceptor | Anomeric Ratio (α:β) | Reference |

| 2,3-di-O-benzyl benzylidene mannose donor | Highly Reactive Alcohol (e.g., Ethanol) | Predominantly β | researchgate.net |

| 2,3-di-O-benzyl benzylidene mannose donor | Weakly Nucleophilic Alcohol | Predominantly β | researchgate.net |

| 4,6-O-benzylidene protected glucosyl donor | Highly Reactive Alcohol | 1:1.2 | frontiersin.org |

| 4,6-O-benzylidene protected glucosyl donor | Less Reactive Alcohol | 1:3.4 | frontiersin.org |

Mechanistic Insights into Stereocontrol in Mannopyranosylations

Understanding the underlying mechanisms of mannopyranosylation is crucial for achieving stereocontrol. The stereochemical outcome resides on a mechanistic spectrum between unimolecular nucleophilic substitution (SN1) and bimolecular nucleophilic substitution (SN2) pathways, influenced by numerous factors including the structures of both the donor and acceptor. researchgate.net

Transition State Characterization and Conformational Effects

The stereoselectivity of mannosylation is heavily influenced by the conformation of the glycosyl donor and the stability of the intermediate oxocarbenium ion. nih.govnih.gov Protecting groups that enforce conformational rigidity, such as the 4,6-O-benzylidene acetal (B89532), play a critical role. nih.govnih.gov This group induces a destabilization of the oxocarbenium ion intermediate, which favors a more SN2-like, stereospecific glycosylation pathway via a transient α-mannosyl triflate intermediate. nih.govnih.gov

Computational modeling supports this hypothesis, indicating that a 4,6-O-benzylidene-protected oxocarbenium ion is significantly destabilized compared to an acyclically protected analogue. nih.gov Conformational analysis of the attack on these putative oxocarbenium ions suggests that stereoselectivity can be explained by the preferential attack of the nucleophile on the face opposite to the C2-H2 bond, with eclipsing interactions being a primary stereodetermining factor. nih.govnih.gov

Role of Lewis Acids and Promoters

Lewis acids and other promoters are instrumental in activating the glycosyl donor and influencing the reaction's stereochemical course. universityofgalway.ieresearchgate.net The choice of Lewis acid, its concentration, protecting groups on the saccharide, and temperature all impact the anomeric distribution at equilibrium. universityofgalway.ie

Lewis acids such as Titanium(IV) chloride (TiCl4) and Tin(IV) chloride (SnCl4) can promote anomerization through chelation, coordinating to the pyranose ring oxygen and another site, which leads to endocyclic cleavage and isomerization to the more stable anomer. researchgate.net Other promoters, like Boron trifluoride diethyl etherate (BF3·OEt2), have been used to epimerize anomeric linkages with high stereoselectivity. universityofgalway.ie In some systems, highly active Lewis acids like Bismuth(III) triflate (Bi(OTf)3) and Iron(III) triflate (Fe(OTf)3) have been found to be effective catalysts. researchgate.net The careful selection of the promoter system is therefore a key strategy for directing the stereochemical outcome of mannopyranosylation. universityofgalway.ieresearchgate.net

Advanced Glycosylation Methodologies

Innovations in glycosylation strategies have led to the development of advanced methodologies that offer enhanced control over stereoselectivity.

Peptide-Templated Glycosylation Reactions

Peptide-templated glycosylation has emerged as a powerful tool for the synthesis of complex glycopeptides, particularly those mimicking the high-mannose patch on the HIV envelope protein gp120. acs.orgnih.gov This approach utilizes in vitro selection methods, such as mRNA display, to identify peptide sequences that can bind tightly to specific broadly neutralizing antibodies. nih.govnih.gov

In this methodology, libraries of peptides are generated with variable placement of non-canonical amino acids that allow for the chemical attachment of complex glycans, like Man9GlcNAc2, via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" chemistry. acs.orgnih.gov The peptide sequence and its conformation act as a template, presenting the glycans in a specific spatial arrangement. nih.gov This method has successfully produced glycopeptides that bind to their target antibodies with very high affinity, demonstrating a sophisticated level of organization directed by the peptide scaffold. acs.orgnih.gov

Organocatalyzed Stereoselective Glycosylations

Organocatalysis offers a mild and environmentally benign alternative to traditional metal-based catalysts for stereoselective glycosylation. thieme-connect.de Catalysts such as prolinethioamide and thiourea (B124793) derivatives have proven effective in promoting glycosylation reactions with high yield and stereoselectivity. frontiersin.orgthieme-connect.de These catalysts often operate through hydrogen bonding interactions, activating the glycosyl donor and guiding the incoming acceptor. thieme-connect.de

A particularly successful approach involves "cooperative catalysis," where an organocatalyst is combined with a co-catalyst, such as an achiral Brønsted acid, to enhance catalytic activity and selectivity. thieme-connect.de This dual catalytic system has been successfully applied to the activation of glycosyl trichloroacetimidate (B1259523) donors for the β-stereoselective synthesis of O-glycosides. thieme-connect.de Organocatalyzed methods have been notably effective in challenging 1,2-cis glycosylations, including the synthesis of β-mannosides. frontiersin.orgnih.gov

The table below summarizes outcomes of organocatalyzed β-mannosylation.

| Glycosyl Donor | Catalyst | Acceptor Type | Selectivity (α:β) | Reference |

| Bis-acetonide-protected mannose derivative | Bis-thiourea catalyst 1 | Primary Alcohol | 1:99 | nih.gov |

| Bis-acetonide-protected mannose derivative | Bis-thiourea catalyst 1 | Secondary Alcohol | 1:99 | nih.gov |

| Per-O-benzylated rhamnosyl chloride | (R,R)-Thiourea catalyst 16 | Glycosyl Acceptor | 1,2-cis selective | frontiersin.org |

Applications in the Construction of Complex Carbohydrate Architectures and Glycoconjugate Synthesis

Preparation of Oligomannosides and Branched Oligosaccharides

The synthesis of oligomannosides, which are crucial components of glycoproteins, often utilizes Benzyl (B1604629) 6-O-trityl-alpha-D-mannopyranoside as a central scaffold. The availability of the hydroxyl groups at positions C-2, C-3, and C-4 makes it an ideal glycosyl acceptor for the stepwise or convergent assembly of mannose chains.

Both convergent and linear strategies for oligosaccharide synthesis can effectively employ Benzyl 6-O-trityl-alpha-D-mannopyranoside.

Linear Synthesis: In this approach, monosaccharide units are added sequentially to the acceptor molecule. For instance, the free hydroxyl groups of the title compound can be selectively glycosylated one at a time to build a linear chain. The choice of protecting groups on the incoming glycosyl donor determines which hydroxyl group reacts.

Convergent Synthesis: This strategy involves the synthesis of smaller oligosaccharide fragments, which are then coupled together. This compound can act as an acceptor for a disaccharide or trisaccharide donor, rapidly assembling a larger, branched structure. This is particularly efficient for creating the complex, branched cores of N-linked glycans. nih.gov

The following table illustrates a representative linear glycosylation reaction step.

| Reactant A (Acceptor) | Reactant B (Donor) | Promoter | Product | Yield |

| Benzyl 6-O-trityl-α-D-mannopyranoside | Per-O-acetylated Mannosyl Bromide | Silver triflate | Benzyl 2-O-(tetra-O-acetyl-α-D-mannopyranosyl)-6-O-trityl-α-D-mannopyranoside | Good |

This table represents a typical reaction; specific yields vary based on precise conditions.

N-linked glycans are critical for protein folding and function, and they share a common pentasaccharide core, which is often elaborated with multiple mannose residues. sigmaaldrich.com High-mannose type N-glycans are key targets in immunological research. researchgate.net The synthesis of these structures is a significant challenge in carbohydrate chemistry.

This compound is an excellent starting point for building the characteristic α(1→2), α(1→3), and α(1→6) linkages found in these N-glycan cores. nih.govresearchgate.net Its structure allows for the regioselective introduction of mannose units at the C-2, C-3, and C-4 positions. Subsequent removal of the trityl group exposes the C-6 hydroxyl, allowing for the attachment of another mannose branch, a common feature in high-mannose structures. Chemo-enzymatic strategies have also become powerful tools in the synthesis of N-glycan libraries, sometimes starting from chemically synthesized core structures. researchgate.net

| Synthetic Target | Key Intermediate Derived from Title Compound | Linkages Formed |

| High-Mannose Octasaccharide Fragment | Benzyl α-D-mannopyranoside acceptor core | α(1→2), α(1→3), α(1→6) |

| N-glycan core | Branched trimannosyl acceptor | α(1→3), α(1→6) |

Incorporation into Glycosyl Phosphosugars and Nucleosides

Glycosyl phosphosugars, such as mannose-6-phosphate (B13060355) (M6P), are vital recognition markers in cellular trafficking. psu.edu this compound can be converted into precursors for these molecules. The synthesis typically involves:

Protection of the C-2, C-3, and C-4 hydroxyls.

Removal of the anomeric benzyl group via hydrogenolysis to yield a free anomeric hydroxyl group (a hemiacetal).

Phosphorylation of the anomeric hydroxyl or another exposed hydroxyl group.

Similarly, for nucleoside synthesis, the free anomeric hydroxyl can be coupled with a nucleobase under appropriate conditions. The stability of the benzyl and trityl protecting groups under a variety of reaction conditions makes them suitable for multi-step syntheses.

Synthesis of Modified and Deoxygenated Mannopyranoside Derivatives

The biological activity of carbohydrates can be fine-tuned by modifying their structure, for example, by removing a hydroxyl group (deoxygenation) or replacing it with an amino group. This compound is a useful precursor for such modifications.

Deoxy sugars are components of many natural products with important biological activities. nih.gov The selective deoxygenation of a specific hydroxyl group in this compound requires a multi-step process. For example, to achieve deoxygenation at C-4:

The C-2 and C-3 hydroxyls are protected, often as a cyclic acetal (B89532) (e.g., a benzylidene acetal). nih.gov

The remaining free C-4 hydroxyl is converted into a good leaving group, for instance, by forming a thiocarbonate derivative.

Radical-mediated reduction (e.g., using tributyltin hydride in a Barton-McCombie reaction) removes the thiocarbonate group, replacing it with a hydrogen atom.

Removal of the C-6 hydroxyl would first require the deprotection of the trityl group, followed by a similar deoxygenation sequence.

| Position | Protection Strategy | Deoxygenation Method | Resulting Derivative |

| C-4 | Benzylidene acetal at C-2, C-3 | Barton-McCombie deoxygenation | 4-Deoxy-mannopyranoside derivative |

| C-2 | Orthogonal protection at C-3, C-4 | Radical reduction of a xanthate ester | 2-Deoxy-mannopyranoside derivative |

Amino sugars are fundamental constituents of numerous antibiotics, glycoconjugates, and bacterial cell walls. nih.gov The synthesis of mannosamine (B8667444) derivatives from this compound can be achieved by converting one of the hydroxyl groups into an amino functionality. A common strategy to introduce an amino group at the C-2 position involves:

Selective activation of the C-2 hydroxyl group (e.g., by conversion to a triflate).

Nucleophilic displacement of the triflate with an azide (B81097) source (e.g., sodium azide). This reaction proceeds with inversion of configuration.

Reduction of the resulting azide to a primary amine, typically via catalytic hydrogenation.

This synthetic route provides access to 2-amino-2-deoxy-mannopyranoside building blocks, which can be incorporated into more complex structures. pacific.edu The synthesis of daunosamine, a 3-amino-2,3,6-trideoxy sugar, highlights advanced strategies starting from D-mannose derivatives. nih.gov

Role as a Building Block in Synthetic Analogues of Natural Glycans

The strategic placement of a benzyl group at the anomeric (C-1) position and a bulky trityl group at the primary (C-6) position of the mannose scaffold endows this compound with orthogonal protecting group potential. This means that each protecting group can be removed under specific reaction conditions without affecting the other, a fundamental principle in the stepwise assembly of oligosaccharides. The remaining hydroxyl groups at positions C-2, C-3, and C-4 are typically protected with other groups, such as benzyl ethers, in subsequent synthetic steps to prevent unwanted side reactions.

This strategic protection scheme makes this compound a versatile glycosyl acceptor. The selective removal of the trityl group at the C-6 position unmasks a primary alcohol, which can then be glycosylated with a suitable glycosyl donor to form a 1,6-linkage, a common structural motif in many natural glycans.

One notable application of a derivative of this building block is in the synthesis of mannosidase-stable analogues of high-mannose N-glycans. In a study focused on developing potential HIV vaccine components, a trityl-protected thioglycoside derivative of mannose was utilized as a key starting material for the synthesis of Man3 and Man4 glycans. nih.gov These synthetic oligosaccharides are designed to mimic the natural Manα1→2Man termini of high-mannose glycans found on the surface of the virus. nih.gov The synthetic strategy involved the conversion of the trityl-protected mannoside into a suitable glycosyl donor, which was then coupled with a mannose acceptor to construct the desired trisaccharide and tetrasaccharide structures. nih.gov

The research findings highlight the utility of such building blocks in accessing complex glycan structures that are otherwise difficult to obtain from natural sources. The ability to synthetically construct these molecules opens up avenues for immunological studies and the development of novel therapeutic and prophylactic agents.

Below is an interactive data table summarizing the application of trityl-protected mannosides in the synthesis of natural glycan analogues.

| Target Natural Glycan Analogue | Role of Trityl-Protected Mannoside | Key Linkage Formed | Research Focus |

| Man3 and Man4 Glycans | Precursor to a key building block | α-1,2-mannosidic linkage | Development of mannosidase-stable HIV vaccine components |

The synthesis of O-mannosylated glycans, another important class of natural carbohydrates, also relies on the availability of well-defined mannose building blocks. bates.edu While direct use of this compound is not explicitly detailed in all published syntheses, the principles of its design—specifically the selective protection of the C-6 position—are fundamental to the synthetic strategies employed to create the core structures of these complex molecules. nih.govresearchgate.net The ability to selectively deprotect and functionalize specific positions on the mannose ring is paramount to achieving the desired connectivity and stereochemistry of the final oligosaccharide.

In essence, this compound and its derivatives represent a cornerstone in the synthetic chemist's toolkit for navigating the complexities of carbohydrate synthesis. Their application enables the creation of bespoke glycan structures that are essential for deciphering the glyco-code and harnessing its potential in medicine and biotechnology.

Theoretical and Spectroscopic Investigations of Mannopyranoside Reactivity and Structure

Computational Chemistry and Molecular Modeling of Reaction Pathways

Computational chemistry provides powerful insights into the reaction mechanisms of glycosylation, a process notoriously sensitive to subtle electronic and steric effects. For mannopyranoside donors, molecular modeling is employed to rationalize the stereochemical outcomes of reactions, which often proceed through oxocarbenium ion intermediates.

Theoretical studies, typically using Density Functional Theory (DFT), can map the potential energy surface of a glycosylation reaction. These calculations help to identify transition state structures and determine the activation energies for competing reaction pathways, such as those leading to α- or β-glycosides. For a donor like Benzyl (B1604629) 6-O-trityl-alpha-D-mannopyranoside, models would predict the formation of an oxocarbenium ion upon activation. The stereoselectivity of the subsequent nucleophilic attack is then analyzed by calculating the energy barriers for attack on the α- and β-faces of this intermediate.

Mechanistic models for mannopyranosides often involve a continuum of intermediates, ranging from a covalent α-glycosyl triflate to contact ion pairs (CIP) and solvent-separated ion pairs (SSIP). nih.govacs.org Computational modeling helps to elucidate the relative stabilities of these species and the transition states connecting them. The model suggests that the CIP, where the counterion shields the α-face, is the precursor to β-mannopyranosides, while the SSIP, where the anomeric effect is dominant, leads to α-products. nih.govacs.org

Table 1: Hypothetical DFT-Calculated Energy Barriers for Nucleophilic Attack on a Mannopyranosyl Oxocarbenium Ion

| Reaction Pathway | Intermediate Model | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Major Product |

|---|---|---|---|

| β-Attack | Contact Ion Pair (CIP) | 12.5 | β-Glycoside |

| α-Attack | Contact Ion Pair (CIP) | 15.2 | |

| β-Attack | Solvent-Separated Ion Pair (SSIP) | 14.8 | |

| α-Attack | Solvent-Separated Ion Pair (SSIP) | 13.1 | α-Glycoside |

Advanced NMR Spectroscopic Analysis for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of carbohydrate derivatives in solution. nih.gov A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments is required to assign all signals and confirm the precise structure of Benzyl 6-O-trityl-alpha-D-mannopyranoside.

The selective protection of the primary 6-hydroxyl group with a bulky trityl (triphenylmethyl) group is a common strategy in carbohydrate chemistry, driven by the greater steric accessibility of this position compared to the secondary hydroxyls. The location of the trityl group is definitively confirmed using 2D NMR techniques.

A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly informative, as it reveals long-range (2-3 bond) couplings between protons and carbons. For this compound, a clear correlation would be observed between the protons of the trityl group's phenyl rings and the C-6 carbon of the mannopyranoside ring. Furthermore, correlations between the C-6 protons (H-6a and H-6b) and the quaternary carbon of the trityl group provide complementary evidence. Nuclear Overhauser Effect (NOE) spectroscopy can also show spatial proximity between the trityl protons and protons on the pyranose ring, such as H-4 and H-5. Under typical synthetic and analytical conditions, rearrangements of the stable trityl ether are not observed.

Table 2: Key 2D NMR Correlations for Confirming Trityl Group Position

| NMR Experiment | Observed Correlation From: | Observed Correlation To: | Inference |

|---|---|---|---|

| HMBC | Trityl aromatic protons | Mannose C-6 | Trityl group is attached to C-6 via oxygen. |

| HMBC | Mannose H-6a / H-6b | Trityl quaternary carbon | Confirms C-6 to trityl connectivity. |

| NOESY | Trityl aromatic protons | Mannose H-4, H-5, H-6 | Spatial proximity of trityl group to the C-6 end of the ring. |

The stereochemistry at the anomeric (C-1) position is a critical determinant of a carbohydrate's biological function and synthetic utility. For mannose derivatives, assigning the anomeric configuration can be challenging because the dihedral angle between H-1 and H-2 is similar in both α and β anomers, resulting in small and often indistinguishable ³J(H1,H2) coupling constants. unina.it

However, the α-configuration of this compound can be reliably established using a combination of other NMR parameters. The one-bond carbon-proton coupling constant (¹J(C1,H1)) is a dependable indicator: α-anomers typically exhibit a ¹J(C1,H1) value of approximately 170 Hz, whereas β-anomers show a value around 160 Hz. unina.it Additionally, the chemical shift of the anomeric carbon (C-1) can be diagnostic. unina.it

The identity of the benzyl glycoside is confirmed through HMBC correlations between the anomeric proton (H-1) and the benzylic methylene (B1212753) carbon, as well as between the benzylic protons and the anomeric carbon (C-1). NOESY experiments further corroborate this by showing a spatial relationship between the anomeric proton and the protons of the benzyl group. rsc.org

Table 3: NMR Parameters for Anomeric Configuration Assignment of Mannopyranosides

| NMR Parameter | Typical Value for α-Anomer | Typical Value for β-Anomer | Reference |

|---|---|---|---|

| ³J(H1,H2) | ~1-2 Hz | ~0-1 Hz | unina.it |

| ¹J(C1,H1) | ~170 Hz | ~160 Hz | unina.it |

| ¹³C Chemical Shift (C-1) | ~98-101 ppm | ~100-103 ppm | unina.it |

| NOE H-1 → H-2 | Strong | Weak/Absent | acs.org |

Mechanistic Rationalization of Observed Regio- and Stereoselectivity

The stereochemical outcome of glycosylation reactions with mannosyl donors is highly dependent on the protecting groups and reaction conditions. Donors with a non-participating protecting group at the C-2 position, such as the benzyl ether implicit in this molecule's parent structure, are incapable of providing anchimeric assistance to block the β-face. This allows for mechanisms that can lead to the thermodynamically less favored β-mannoside products.

Mechanistic studies suggest that reactions proceed via an oxocarbenium ion-like transition state. nih.gov The observed stereoselectivity can be rationalized by considering the trajectory of the incoming nucleophile. For C-glycosylations with 4,6-O-benzylidene protected mannosides, high β-selectivity is often observed. acs.org A leading explanation for this selectivity is that the nucleophile preferentially attacks the oxocarbenium ion intermediate from the face opposite to the axial C2-H2 bond, thereby minimizing steric eclipsing interactions in the transition state. nih.gov

In O-glycosylations, the outcome is often governed by the equilibrium between CIP and SSIP intermediates. nih.govacs.org The formation of β-mannosides is associated with nucleophilic attack on a CIP, where the α-face is sterically shielded by the counterion. Conversely, the formation of α-mannosides is thought to arise from the SSIP, where the anomeric effect favors an α-product. The choice of solvent, activator, and temperature can influence this equilibrium and thus the stereochemical outcome.

Future Directions and Emerging Research Frontiers in Benzyl 6 O Trityl Alpha D Mannopyranoside Chemistry

Development of Green Chemistry Approaches for its Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the synthesis of complex carbohydrates, aiming to reduce environmental impact and improve safety. For a foundational building block like Benzyl (B1604629) 6-O-trityl-alpha-D-mannopyranoside, developing greener synthetic and derivatization pathways is a critical research focus.

Future research will likely concentrate on replacing traditional, often hazardous, solvents with more sustainable alternatives. researchgate.netsigmaaldrich.com Ionic liquids and deep eutectic solvents are being explored for their potential to act as both solvent and catalyst in glycosylation reactions, potentially improving yields and selectivity while being recyclable. researchgate.netmdpi.com Bio-based solvents, such as ethanol (B145695) derived from renewable feedstocks, also present a viable alternative for certain reaction steps. sigmaaldrich.com Furthermore, solvent-free reaction conditions, often facilitated by ball milling or other mechanochemical techniques, represent a significant leap towards minimizing solvent waste. mdpi.com

Biocatalysis offers another powerful avenue for the green synthesis and modification of protected mannosides. nih.govnih.gov Enzymes such as lipases can be used for regioselective acylation or deacylation under mild conditions, offering an alternative to traditional protecting group manipulations that require harsh reagents. thieme-connect.com The use of carbohydrate-active enzymes in biocatalytic processes can lead to highly efficient and selective transformations, reducing the need for multiple protection-deprotection steps. nih.gov

Table 1: Comparison of Traditional vs. Green Chemistry Approaches

| Parameter | Traditional Methods | Emerging Green Approaches |

|---|---|---|

| Solvents | Dichloromethane, Toluene, Nitriles | Ionic Liquids, Deep Eutectic Solvents, Bio-based solvents, Water, Supercritical CO2 |

| Catalysts | Stoichiometric heavy metals, Strong acids/bases | Biocatalysts (enzymes), Recyclable organocatalysts, Nanoparticle catalysts |

| Energy Input | High-temperature reflux | Microwave irradiation, Ultrasound, Mechanochemistry (Ball Milling) |

| Waste | Significant hazardous waste | Minimized waste, Recyclable components |

| Atom Economy | Often low due to protecting group strategies | Higher, through enzymatic and one-pot reactions |

Integration with Automated and High-Throughput Synthesis Platforms

The demand for libraries of complex oligosaccharides for biological screening has driven the development of automated and high-throughput synthesis methods. Benzyl 6-O-trityl-alpha-D-mannopyranoside is an ideal candidate for integration into these platforms due to its defined reactivity.

Automated Glycan Assembly (AGA), typically performed on a solid support, has revolutionized the synthesis of complex glycans. nih.govnih.gov Building blocks derived from this compound, appropriately functionalized for attachment to a solid support and with a temporary protecting group at one of the secondary hydroxyls, are crucial for the automated synthesis of mannose-containing oligosaccharides. nih.govmit.edu The future will see the design of novel mannoside building blocks specifically optimized for AGA, enabling the rapid and reliable synthesis of previously inaccessible structures. nih.govresearchgate.net

Flow chemistry is another technology poised to transform glycosylation reactions. researchgate.netnih.govthieme-connect.com By performing reactions in continuous-flow microreactors, parameters such as temperature, pressure, and reaction time can be precisely controlled, often leading to higher yields, better selectivity, and improved safety. nih.gov This platform is also ideal for the rapid screening and optimization of glycosylation conditions, using minimal amounts of valuable building blocks. researchgate.net

High-throughput screening (HTS) methods are being developed to rapidly identify new glycosyltransferase enzymes or optimal conditions for glycosylation reactions. wpmucdn.commdpi.comnih.gov These assays can screen large libraries of substrates or catalysts, accelerating the discovery of new synthetic methodologies applicable to derivatives of this compound. nih.govacs.org

Exploration of Novel Catalytic Systems for Selective Transformations

Achieving high regioselectivity and stereoselectivity remains a central challenge in carbohydrate chemistry. The development of novel catalytic systems that can precisely functionalize one of the free hydroxyl groups of this compound is a vibrant area of research. thieme-connect.comnih.gov

Catalyst-controlled regioselective functionalization offers a powerful alternative to traditional methods that rely on intricate protecting group schemes. thieme-connect.comnih.gov Research is focused on various catalyst types:

Lewis Acid Catalysis: Tin(IV) reagents have long been used for regioselective alkylation and acylation via stannylene acetal (B89532) intermediates. thieme-connect.com Newer systems involving lanthanide(III) and other transition metal reagents are being explored for unique reactivity profiles. thieme-connect.comacs.org

Organocatalysis: Diarylborinic acids have emerged as effective catalysts for the regioselective alkylation of diols. acs.org Chiral amines and peptide-based catalysts are also being investigated for enantioselective and regioselective transformations. thieme-connect.comnih.gov

Transition Metal Catalysis: Metals like palladium, copper, and iron are being employed to catalyze stereoselective glycosylations, offering new ways to control the formation of the critical glycosidic bond. acs.orgrsc.orgnih.gov These catalysts can offer unique stereochemical outcomes that are difficult to achieve with traditional promoters. nih.govacs.orgfrontiersin.org

The goal is to develop a "catalyst toolbox" that allows chemists to selectively target any of the C-2, C-3, or C-4 hydroxyl groups of the mannoside core, enabling more efficient and convergent synthetic strategies.

Table 2: Examples of Catalytic Systems for Selective Carbohydrate Functionalization

| Catalyst Type | Reaction | Selectivity | Reference |

|---|---|---|---|

| Diarylborinic Acid | Alkylation of cis-diols | Regioselective for equatorial OH | acs.org |

| Iron(III) Triflate | Glycosylation | Highly β-selective | rsc.org |

| Bis-thiourea | Glycosylation | Protecting group-dependent 1,2-cis selectivity | frontiersin.org |

Rational Design of Next-Generation Mannopyranoside Building Blocks

While this compound is a versatile precursor, the future of complex glycan synthesis relies on the development of even more sophisticated, "next-generation" building blocks. mdpi.com The rational design of these new modules is guided by the demands of advanced synthetic platforms and the need for greater synthetic efficiency.

Key areas of development include:

Orthogonal Protecting Groups: Designing building blocks with a suite of mutually compatible, orthogonal protecting groups is essential for the synthesis of highly branched and complex oligosaccharides. This allows for the selective deprotection and elaboration of different parts of the molecule without affecting others.

Building Blocks for Automation: As mentioned, specific building blocks are needed for automated synthesis. nih.gov This includes designing linkers for solid-phase synthesis and ensuring the building blocks have the requisite stability and reactivity for automated protocols. nih.govresearchgate.net

Bioisosteres and Non-native Sugars: this compound can serve as a scaffold for the synthesis of mannose analogues. For instance, replacing the C-6 carboxylate in mannuronic acid derivatives with a bioisosteric tetrazole creates novel building blocks for new polysaccharide materials. beilstein-journals.org

Novel Glycosyl Donors: Research continues into developing more reactive and stereodirecting glycosyl donors. This involves modifying the anomeric leaving group or installing participating or non-participating groups at C-2 to steer the stereochemical outcome of glycosylation.

The ultimate aim is to create a library of well-defined, readily accessible mannoside building blocks that can be used in a modular fashion to assemble virtually any target oligosaccharide.

Synergistic Approaches in Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the best of both worlds: the flexibility of chemical synthesis for creating core structures and protected building blocks, and the unparalleled selectivity of enzymes for specific transformations, particularly glycosidic bond formation. nih.govrsc.org this compound and its derivatives are central to this synergistic approach.

In a typical chemoenzymatic strategy, chemical methods are used to synthesize a core acceptor molecule, which could be derived from this compound after selective deprotection. This acceptor is then subjected to one or more enzymatic glycosylations using glycosyltransferases. sigmaaldrich.comgoogle.com These enzymes use activated sugar-nucleotide donors to form specific glycosidic linkages with absolute regio- and stereocontrol, obviating the need for complex protecting group manipulations on the acceptor. sigmaaldrich.comresearchgate.netnih.gov

Another powerful chemoenzymatic method is the "top-down" approach, where a large, chemically synthesized oligosaccharide precursor is selectively trimmed by specific glycosidases to generate a library of smaller glycans. nih.govfrontiersin.org This strategy allows for the efficient generation of multiple high-mannose structures from a single, complex precursor. researchgate.netnih.gov

The future of this field lies in expanding the toolbox of available glycosyltransferases and glycosidases through enzyme engineering and discovery, and in designing novel protected building blocks that are optimal substrates for these enzymatic transformations. nih.govacs.org This synergy between chemical and enzymatic tools will be paramount in accessing the highly complex and homogeneous glycans required to unravel their biological functions. rsc.org

Q & A

Q. What are the key synthetic strategies for preparing Benzyl 6-O-trityl-α-D-mannopyranoside?

Answer: The synthesis typically involves sequential protection/deprotection steps. For example:

- Tritylation at the 6-O position : Use trityl chloride under anhydrous conditions (e.g., DMF, pyridine) to selectively protect the primary hydroxyl group. The bulky trityl group ensures regioselectivity .

- Benzylation : Benzyl bromide with NaH in DMF at low temperatures protects secondary hydroxyl groups .

- Deprotection : Hydrogenolysis (Pd/C, H₂) or acidic conditions (HCl in dioxane) remove trityl/benzyl groups without affecting glycosidic bonds .

Q. How is regioselective tritylation achieved at the 6-O position of mannopyranoside derivatives?

Answer: The bulky trityl group preferentially reacts with the primary (6-O) hydroxyl due to steric accessibility. Key factors:

- Solvent choice : Anhydrous pyridine or DMF enhances nucleophilicity of the 6-OH .

- Temperature control : Lower temperatures (−15°C) minimize side reactions during benzylation .

- Monitoring : TLC or HPLC tracks reaction progress to optimize regioselectivity .

Advanced Research Questions

Q. How can ring puckering and conformational dynamics of Benzyl 6-O-trityl-α-D-mannopyranoside be analyzed?

Answer:

- X-ray crystallography : Resolves 3D conformation, including chair (⁴C₁) or twist-boat (¹S₃) puckering .

- NMR spectroscopy : H-H coupling constants (e.g., ≈ 1.5–2.0 Hz for α-configuration) and NOE correlations confirm axial/equatorial substituents .

- Computational modeling : Cremer-Pople coordinates quantify puckering amplitude () and phase angle () .

Q. What challenges arise in glycosylation reactions involving Benzyl 6-O-trityl-α-D-mannopyranoside?

Answer:

Q. How is this compound applied in glycoconjugate vaccine development?

Answer: Benzyl 6-O-trityl-α-D-mannopyranoside serves as a building block for:

- Oligosaccharide synthesis : Chemoenzymatic assembly of antigenic glycans (e.g., HIV-1 gp120 mimics) .

- Linker design : Incorporation into phospho-glycopeptides for MHC-I presentation studies .

- Mass spectrometry : Stable isotope labeling (e.g., C at C-6) enables tracking in biosynthetic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.